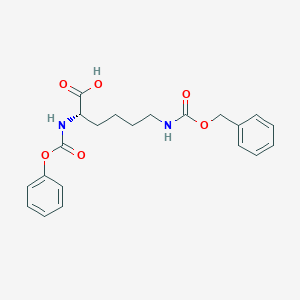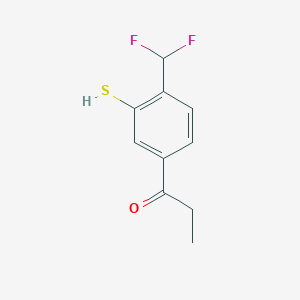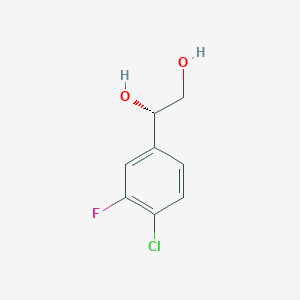
(S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol is an organic compound characterized by the presence of a chiral center, a chloro and a fluoro substituent on a phenyl ring, and a diol functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-3-fluorobenzene.
Chiral Synthesis: Introduction of the chiral center can be achieved through asymmetric synthesis using chiral catalysts or chiral auxiliaries.
Diol Formation: The diol functional group can be introduced via oxidation of an intermediate alcohol or through dihydroxylation of an alkene precursor.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form a diketone.
Reduction: Reduction of the chloro or fluoro substituents can lead to the formation of different derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH (Sodium hydroxide).
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of dehalogenated derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: As a potential ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the synthesis of advanced materials or as an intermediate in the production of agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chiral center could lead to enantioselective interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(4-Chlorophenyl)ethane-1,2-diol: Lacks the fluoro substituent.
(S)-1-(4-Fluorophenyl)ethane-1,2-diol: Lacks the chloro substituent.
(S)-1-(4-Chloro-3-methylphenyl)ethane-1,2-diol: Has a methyl group instead of a fluoro group.
Uniqueness
The combination of chloro and fluoro substituents on the phenyl ring, along with the chiral center and diol functional group, makes (S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol unique. This unique structure can lead to distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C8H8ClFO2 |
|---|---|
Molekulargewicht |
190.60 g/mol |
IUPAC-Name |
(1S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H8ClFO2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,11-12H,4H2/t8-/m1/s1 |
InChI-Schlüssel |
ZNGGAPYUQROFJC-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[C@@H](CO)O)F)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1C(CO)O)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-chloroimidazo[1,2-c]pyrimidin-5-olate](/img/structure/B14039956.png)
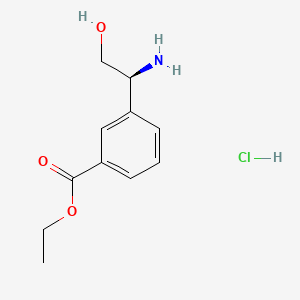
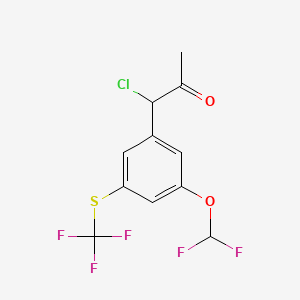
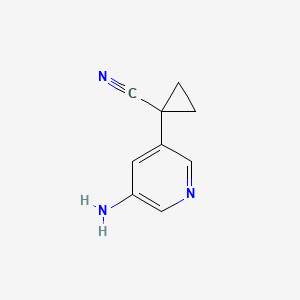
![[2-Fluoro-5-(methylsulfanyl)phenyl]methanol](/img/structure/B14039990.png)


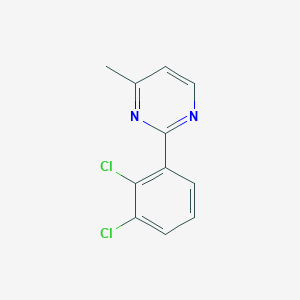

![2-([1,1'-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenylpyrimidine](/img/structure/B14040005.png)
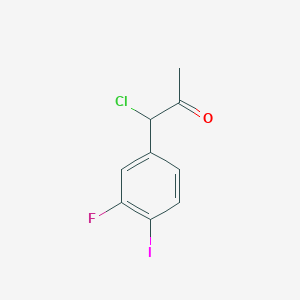
![[6-(Trideuteriomethoxy)pyridin-3-yl]boronic acid](/img/structure/B14040013.png)
